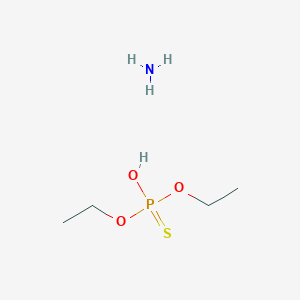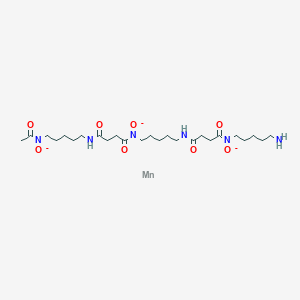
4-Cianofenilhidrazina clorhidrato
Descripción general
Descripción
4-Cyanophenylhydrazine hydrochloride, also known as 4-CPH, is an organic compound commonly used as a reagent in organic chemistry. It is a white crystalline solid with a melting point of 76°C and a molecular weight of 209.6 g/mol. 4-CPH is soluble in water and alcohol, and is an important intermediate in the synthesis of various compounds. It is also used in the preparation of certain dyes and pharmaceuticals.
Aplicaciones Científicas De Investigación
Síntesis orgánica
El clorhidrato de 4-cianofenilhidrazina es una materia prima importante y un intermedio utilizado en la síntesis orgánica . Puede participar en varias reacciones químicas para formar nuevos compuestos, contribuyendo al desarrollo de nuevos materiales y sustancias.
Productos farmacéuticos
Este compuesto juega un papel significativo en la industria farmacéutica . Se puede utilizar como un bloque de construcción en la síntesis de diversos fármacos, contribuyendo al desarrollo de nuevos medicamentos y tratamientos.
Agroquímicos
El clorhidrato de 4-cianofenilhidrazina también se utiliza en la producción de agroquímicos . Estos productos químicos incluyen pesticidas, herbicidas y fertilizantes que ayudan a proteger los cultivos y mejorar su crecimiento.
Colorantes
En la industria de los colorantes, el clorhidrato de 4-cianofenilhidrazina se utiliza como materia prima . Puede contribuir a la producción de diversos colorantes utilizados en textiles, plásticos y otros materiales.
Reactivo bioquímico
El clorhidrato de 4-cianofenilhidrazina es un reactivo bioquímico que se puede utilizar como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida . Se puede utilizar en varios ensayos y experimentos bioquímicos.
Investigación en ciencias de la vida
Como reactivo bioquímico, el clorhidrato de 4-cianofenilhidrazina se puede utilizar en la investigación en ciencias de la vida . Se puede utilizar en el estudio de procesos biológicos, contribuyendo a nuestra comprensión de la vida a nivel molecular.
Safety and Hazards
4-Cyanophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary target of 4-Cyanophenylhydrazine hydrochloride is the respiratory system . .
Result of Action
Given its target of action, it’s likely that it has some impact on the function of the respiratory system .
Action Environment
The action of 4-Cyanophenylhydrazine hydrochloride can be influenced by various environmental factors. For instance, its stability might be affected by temperature and light exposure . Moreover, its efficacy could potentially be influenced by the physiological environment, such as the pH and presence of other compounds.
Análisis Bioquímico
Biochemical Properties
4-Cyanophenylhydrazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. For instance, it can interact with hydrazine derivatives and form hydrazones, which are important intermediates in organic synthesis . The compound’s interactions with biomolecules are primarily based on its hydrazine functional group, which can form covalent bonds with carbonyl groups in proteins and enzymes.
Cellular Effects
The effects of 4-Cyanophenylhydrazine hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 4-Cyanophenylhydrazine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation . This interaction can result in the modulation of enzymatic activity and subsequent changes in cellular processes. Furthermore, 4-Cyanophenylhydrazine hydrochloride can influence gene expression by inducing oxidative stress and activating transcription factors involved in the cellular stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyanophenylhydrazine hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is known to be moisture-sensitive and should be stored away from strong oxidizing agents and water to maintain its stability . Over time, degradation products may form, which can alter its biochemical properties and effects on cells. Long-term exposure to 4-Cyanophenylhydrazine hydrochloride in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of 4-Cyanophenylhydrazine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-Cyanophenylhydrazine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Cyanophenylhydrazine hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 4-Cyanophenylhydrazine hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. Understanding the subcellular localization of 4-Cyanophenylhydrazine hydrochloride is essential for elucidating its biochemical effects and mechanisms of action.
Propiedades
IUPAC Name |
4-hydrazinylbenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-6-1-3-7(10-9)4-2-6;/h1-4,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDLLFIRCVPPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583751 | |
| Record name | 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2863-98-1 | |
| Record name | Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2863-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-Cyanophenylhydrazine hydrochloride used in the synthesis of new compounds with potential biological activity?
A1: 4-Cyanophenylhydrazine hydrochloride serves as a crucial starting material for synthesizing diverse heterocyclic compounds, particularly hydrazones. This compound readily reacts with aldehydes or ketones to form hydrazones, a common structural motif found in many bioactive molecules. For instance, in one study , researchers synthesized a series of furan-based hydrazones by reacting 4-Cyanophenylhydrazine hydrochloride with various 5-arylfurfurals. These newly synthesized compounds were then evaluated for their antimicrobial, cytotoxic, and genotoxic properties.
Q2: The provided research mentions the synthesis of Frovatriptan succinate. What is the role of 4-Cyanophenylhydrazine hydrochloride in this process?
A2: In the synthesis of Frovatriptan succinate, a drug used to treat migraines, 4-Cyanophenylhydrazine hydrochloride plays a critical role as the starting material . The synthesis process involves a series of reactions, including cyclization with N-methyl-1,4-dioxaspiro[4.5] decane-8-amine hydrochloride, ring opening with L-pyroglutamic acid, and catalytic hydrolysis. Finally, salification with succinic acid yields Frovatriptan succinate. This synthetic route highlights the importance of 4-Cyanophenylhydrazine hydrochloride in constructing the core structure of Frovatriptan succinate.
Q3: The research paper mentions in silico studies involving 4-Cyanophenylhydrazine hydrochloride derivatives. What insights do these computational studies provide?
A3: In silico studies, particularly molecular docking simulations, were conducted on the synthesized furan-based hydrazone derivatives of 4-Cyanophenylhydrazine hydrochloride . These studies suggested that some compounds, notably those with specific substitutions on the phenyl ring, exhibited good binding affinity to the active site of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell wall synthesis. Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies predicted high oral bioavailability for these compounds. These computational findings highlight the potential of 4-Cyanophenylhydrazine hydrochloride derivatives as antifungal agents and guide further research and development efforts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















